sodium;4-hydroxy(1,2,3,4-13C4)butanoate
Description
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate, also known as sodium butyrate-13C4, is a labeled form of sodium butyrate. Sodium butyrate is the sodium salt of butyric acid, a short-chain fatty acid. The compound is often used in scientific research due to its various effects on cultured mammalian cells, including inhibition of proliferation, induction of differentiation, and modulation of gene expression .
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
130.057 g/mol |
IUPAC Name |
sodium;4-hydroxy(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
InChI Key |
XYGBKMMCQDZQOZ-UJNKEPEOSA-M |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)[O-])[13CH2]O.[Na+] |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate can be synthesized by reacting butyric acid-13C4 with sodium hydroxide. The reaction typically occurs in an aqueous solution, where butyric acid-13C4 is neutralized by sodium hydroxide to form sodium butyrate-13C4 .
Industrial Production Methods
Industrial production of sodium butyrate-13C4 involves the isotopic labeling of butyric acid with carbon-13, followed by neutralization with sodium hydroxide. The process ensures high purity and isotopic enrichment, making it suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to butanol under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Butanol.
Substitution: Various substituted butyrates depending on the reagent used.
Scientific Research Applications
The applications of sodium;4-hydroxy(1,2,3,4-<sup>13</sup>C<sub>4</sub>)butanoate, also known as sodium oxybate, are primarily centered around its use as a pharmaceutical drug . Additionally, the compound and its related forms are utilized in scientific research for various purposes, including mechanistic studies and as precursors in synthesizing labeled compounds .
Pharmaceutical Applications
Treatment of Narcolepsy Sodium oxybate is approved for treating narcolepsy symptoms, including sudden muscle weakness (cataplexy) and excessive daytime sleepiness . It is sold under the brand name Xyrem, among others . Sodium oxybate increases the time spent in Stages N2 and N3 of sleep and decreases the shift to stages N1/Wake/REM .
Mechanism of Action Following oral administration, GHB is released and rapidly absorbed, exhibiting an absolute bioavailability of about 88% . Plasma levels of GHB increase more than dose-proportionally . The apparent volume of distribution of GHB ranges from 190 mL/kg to 384 mL/kg, with less than 1% bound to plasma proteins at concentrations from 3 mcg/mL to 300 mcg/mL .
Dosage and Administration After a single oral dose of 2.25g to 4.5g of sodium oxybate, the C<sub>max</sub> was 27–90 μg/mL, and the mean T<sub>max</sub> ranged from 25 to 75 minutes . A high-fat meal delays absorption, reducing C<sub>max</sub> of GHB by 59% and decreasing systemic exposure (AUC) by 37% .
Scientific Research Applications
Isotopic Labeling Studies Sodium;4-hydroxy(1,2,3,4-<sup>13</sup>C<sub>4</sub>)butanoate and related compounds are used in isotopic labeling studies to investigate metabolic pathways and reaction mechanisms . For instance, 1, 2, 3-[<sup>13</sup>C3]-2-[<sup>13</sup>C1H3]-2-[O2H]-3-oxo-4, 4, 4-[2H3]-butanoate can be mixed with other known precursors .
Synthesis of Labeled Compounds These compounds serve as precursors in synthesizing labeled compounds for NMR spectroscopy and other analytical techniques . For example, they are used in producing U-[<sup>2</sup>H, <sup>15</sup>N, <sup>12</sup>C], Ala-[<sup>13</sup>C1H3]β, Met-[<sup>13</sup>C1H3]ε, Leu/Val-[<sup>13</sup>C1H3]pro-S, Ile-[<sup>13</sup>C1H3]δ1, Thr-[<sup>13</sup>C1H3]γ HSP90-NTD .
Study of Nitrate Reduction While not a direct application, research on nitrate reduction in bacteria like Pseudomonas putrefaciens involves monitoring the production of ammonium, which is relevant to understanding nitrogen metabolism .
Substance Abuse and Dependence Data from post-marketing surveillance suggest that abuse of sodium oxybate by patients and/or recreational drug users is rare . From market introduction through March 2008, approximately one case of Substance Abuse was reported for every 2,600 patients treated (a rate of approximately 0.039%) .
Mechanism of Action
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate exerts its effects by inhibiting histone deacetylases, leading to increased acetylation of histones. This results in changes in chromatin structure and modulation of gene expression. The compound targets various molecular pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sodium butyrate: The non-labeled form of the compound.
Sodium propionate: Another short-chain fatty acid with similar properties.
Sodium acetate: A short-chain fatty acid with different metabolic effects
Uniqueness
Sodium;4-hydroxy(1,2,3,4-13C4)butanoate is unique due to its isotopic labeling with carbon-13, making it particularly useful in metabolic studies and tracing experiments. This labeling allows for precise tracking of the compound’s metabolic fate in biological systems .
Biological Activity
Sodium 4-hydroxybutanoate, also known as sodium 4-hydroxybutyrate (NaHB), is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and metabolic effects. This article explores the biological activity of sodium 4-hydroxy(1,2,3,4-13C4)butanoate through various studies and findings.
Chemical Structure and Properties
Sodium 4-hydroxybutanoate is a derivative of butyric acid, characterized by the presence of a hydroxyl group at the fourth carbon position. The incorporation of stable isotopes, such as carbon-13, allows for advanced tracking in metabolic studies. Its molecular formula is C₄H₇NaO₃.
Antimicrobial Activity
Recent research has highlighted the role of sodium 4-hydroxybutyrate in promoting the expression of endogenous antimicrobial peptides (AMPs). A study conducted on murine bone marrow-derived macrophages demonstrated that sodium 4-hydroxybutyrate can upregulate AMP expression through mechanisms independent of histone deacetylase inhibition. This upregulation leads to enhanced resistance to bacterial contamination in vivo, suggesting its potential application in functionalizing biomaterials to prevent infections .
Table 1: Summary of Antimicrobial Activity Studies
Metabolic Effects
Sodium 4-hydroxybutyrate has been investigated for its metabolic effects, particularly concerning its role in energy metabolism. It has been shown to stimulate glucose oxidation in the anterior pituitary and cerebral cortex, indicating a potential role in energy homeostasis and metabolic regulation. This effect could have implications for conditions characterized by metabolic dysregulation .
Case Studies and Clinical Applications
- Clinical Trials on Metabolic Disorders : Sodium 4-hydroxybutyrate has been evaluated in clinical settings for its potential benefits in metabolic disorders. Preliminary results suggest improvements in metabolic parameters among individuals with specific conditions .
- Use in Biomaterials : The application of sodium 4-hydroxybutyrate in biomaterials has been explored, particularly for enhancing the antimicrobial properties of implants. The functionalization of materials with this compound may improve their biocompatibility and reduce infection rates post-surgery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
